molecular formula C10H12BrNO B1525191 3-((3-Bromobenzyl)oxy)azetidine CAS No. 1121634-25-0

3-((3-Bromobenzyl)oxy)azetidine

Cat. No.: B1525191
CAS No.: 1121634-25-0
M. Wt: 242.11 g/mol
InChI Key: CSJNJFPKQSDBCZ-UHFFFAOYSA-N
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Description

3-((3-Bromobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . This compound has gained significant attention in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a bromobenzyl group attached via an ether linkage.

Scientific Research Applications

3-((3-Bromobenzyl)oxy)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of azetidines is largely driven by their ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .

Safety and Hazards

While specific safety and hazard information for 3-[(3-Bromobenzyl)oxy]azetidine was not found, azetidines in general can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity recently . Future research will likely continue to explore the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Bromobenzyl)oxy)azetidine typically involves the alkylation of azetidine with 3-bromobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-((3-Bromobenzyl)oxy)azetidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azide derivatives, thiol-substituted compounds, and amine derivatives.

    Oxidation Reactions: Oxidized products such as alcohols or ketones.

    Reduction Reactions: Reduced amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-Chlorobenzyl)oxy)azetidine
  • 3-((3-Fluorobenzyl)oxy)azetidine
  • 3-((3-Methylbenzyl)oxy)azetidine

Comparison

3-((3-Bromobenzyl)oxy)azetidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides different electronic and steric properties, potentially leading to variations in chemical reactivity and biological interactions .

Properties

IUPAC Name

3-[(3-bromophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJNJFPKQSDBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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